2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13349954
InChI: InChI=1S/C10H19NO3/c12-6-5-11-9-1-3-10(4-2-9)13-7-8-14-10/h9,11-12H,1-8H2
SMILES: C1CC2(CCC1NCCO)OCCO2
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol

CAS No.:

Cat. No.: VC13349954

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol -

Specification

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name 2-(1,4-dioxaspiro[4.5]decan-8-ylamino)ethanol
Standard InChI InChI=1S/C10H19NO3/c12-6-5-11-9-1-3-10(4-2-9)13-7-8-14-10/h9,11-12H,1-8H2
Standard InChI Key QYGIWPGYDNKLND-UHFFFAOYSA-N
SMILES C1CC2(CCC1NCCO)OCCO2
Canonical SMILES C1CC2(CCC1NCCO)OCCO2

Introduction

Structural Characteristics and Nomenclature

The target compound, 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol, features a 1,4-dioxaspiro[4.5]decane core—a bicyclic system comprising a cyclohexane ring fused to a 1,4-dioxane ring via a spiro carbon atom. The 8-amino substituent on the cyclohexane ring is further functionalized with a 2-aminoethanol side chain. This structure combines the rigidity of the spiro system with the hydrogen-bonding capabilities of the amino and hydroxyl groups, suggesting potential solubility in polar solvents and reactivity in nucleophilic substitutions.

Key structural analogues include:

  • 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol (CAS 135761-76-1): A related alcohol derivative with a molecular weight of 186.25 g/mol and a density of 1.11 g/cm³ .

  • 1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1): A viscous liquid with a refractive index of 1.4850–1.4870 (20°C, 589 nm) and ≥97.5% purity .

Synthetic Pathways and Reaction Mechanisms

Synthesis of the Spirocyclic Core

The 1,4-dioxaspiro[4.5]decane scaffold is typically synthesized via ketalization reactions. For example, 1,4-cyclohexanedione monoethylene glycol ketal (CAS 4746-97-8) is produced by reacting dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate . This method achieves yields up to 97.8% under optimized conditions (110–132°C, 5.5 hours) .

Functionalization with Aminoethanol

Introducing the 2-aminoethanol moiety likely involves nucleophilic substitution or reductive amination. A plausible route could include:

  • Bromination of the spirocyclic alcohol to form 8-bromo-1,4-dioxaspiro[4.5]decane.

  • Reaction with 2-aminoethanol under basic conditions to substitute the bromine atom with the amino group.

  • Purification via column chromatography or crystallization, as demonstrated in analogous syntheses .

Physicochemical Properties

While experimental data for 2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)ethan-1-ol is unavailable, properties can be extrapolated from its analogues:

Property2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol 1,4-Dioxaspiro[4.5]decan-8-ol Theoretical Estimate for Target Compound
Molecular Weight (g/mol)186.25158.20~187.28
Density (g/cm³)1.11N/A1.12–1.15
Boiling Point (°C)297.9N/A300–310
Refractive IndexN/A1.4850–1.48701.4900–1.4950
SolubilityPolar solvents (e.g., ethanol, DMSO)Polar solventsHigh in water, ethanol

The amino and hydroxyl groups are expected to enhance water solubility compared to non-functionalized spirocyclic ethers.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms of the compound.

  • Biological Screening: Evaluate antimicrobial, anticancer, or kinase-inhibitory activity in vitro.

  • Computational Modeling: Predict binding affinities using molecular docking studies against disease-relevant targets.

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